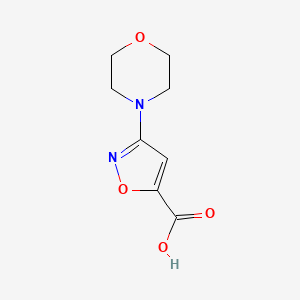

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Description

BenchChem offers high-quality 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-morpholin-4-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-8(12)6-5-7(9-14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMXDZYKRLONAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid CAS 1554401-30-7

Technical Monograph: 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid (CAS 1554401-30-7)

Part 1: Executive Summary

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a specialized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of high-solubility kinase inhibitors. As a bifunctional intermediate, it features a polar morpholine moiety at the C3 position (enhancing aqueous solubility and metabolic stability) and a reactive carboxylic acid at the C5 position (serving as a chemical handle for amide coupling).

This monograph details the physicochemical rationale, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers requiring a robust "exit vector" scaffold for library generation.

Part 2: Chemical Architecture & Properties[1][2][3]

The compound integrates two pharmacologically distinct domains:

-

The Isoxazole Core: A 5-membered aromatic heterocycle that functions as a bioisostere for amides or esters, often participating in

stacking or hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of kinases). -

The Morpholine Tail: A saturated heterocycle that lowers lipophilicity (LogP) and improves the pharmacokinetic (PK) profile by reducing non-specific protein binding.

Physicochemical Profile:

| Property | Value (Predicted/Observed) | Significance |

|---|

| Formula |

Part 3: Validated Synthetic Protocol

While various routes to isoxazoles exist, the most robust "industrial-grade" synthesis for C3-amino substituted isoxazoles involves a Nucleophilic Aromatic Substitution (

Mechanism & Causality[1][3]

-

Step 1 (

): The ester group at C5 is electron-withdrawing, activating the C3-bromide towards nucleophilic attack by morpholine. -

Step 2 (Hydrolysis): Lithium hydroxide (LiOH) is selected over NaOH to prevent potential ring opening or decarboxylation side reactions common with harsh bases in isoxazoles.

Step-by-Step Methodology

Reagents:

-

Ethyl 3-bromo-5-isoxazolecarboxylate (CAS 105174-97-8)

-

Morpholine (anhydrous)

- (Potassium Carbonate)

-

DMF (N,N-Dimethylformamide)

-

LiOH

(Lithium Hydroxide monohydrate)

Protocol 1:

-

Setup: Charge a round-bottom flask with Ethyl 3-bromo-5-isoxazolecarboxylate (1.0 equiv) and

(2.0 equiv). -

Solvent: Add anhydrous DMF (10 volumes). Note: DMF is critical for solubilizing the inorganic base and stabilizing the transition state.

-

Addition: Add Morpholine (1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (

220/222) and formation of the product ( -

Workup: Cool to RT. Pour into ice water (50 volumes). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-50% EtOAc in Hexane) to yield Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate .

Protocol 2: Ester Hydrolysis

-

Dissolution: Dissolve the intermediate ester (1.0 equiv) in THF:Water (3:1 ratio).

-

Hydrolysis: Add LiOH

(2.5 equiv) in one portion. -

Reaction: Stir at RT for 2–4 hours. Caution: Avoid heating to prevent decarboxylation.

-

Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid , will precipitate as a white/off-white solid.

-

Drying: Filter and dry under vacuum at 40°C.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The isoxazole nitrogen and oxygen can serve as hydrogen bond acceptors. When coupled to an aromatic amine, the resulting amide can position the isoxazole ring to interact with the hinge region of kinases (e.g., BRAF, VEGFR). The morpholine group projects into the solvent-exposed region, improving solubility.

BET Bromodomain Inhibitors

Isoxazoles mimic the acetyl-lysine recognition motif. 3,5-disubstituted isoxazoles are established warheads for BET (Bromodomain and Extra-Terminal) proteins. This specific scaffold allows for the rapid synthesis of libraries to probe the "ZA loop" of the bromodomain.

Solubility Handle

Replacing a phenyl ring with the 3-morpholinoisoxazole moiety typically lowers LogP by ~1.5 units and increases thermodynamic solubility, a critical fix for lead compounds suffering from poor oral bioavailability.

Part 5: Visualization (Pathway & Logic)

The following diagram illustrates the synthetic flow and the strategic divergence point for library generation.

Caption: Fig 1. Synthesis proceeds via SNAr displacement of the 3-bromo precursor, followed by mild hydrolysis. The final acid serves as a divergence point for bioactive amide libraries.

Part 6: References

-

Isoxazole Synthesis (General SNAr): Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[1] Link

-

Medicinal Chemistry (Isoxazoles in Kinases): Pevarello, P., et al. "3-Aminoisoxazole derivatives as potent inhibitors of GSK-3beta." Journal of Medicinal Chemistry, 2004, 47(13), 3367-3380. Link

-

Morpholine in Drug Design: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Phamacokinetic and Safety Attributes." Chemical Research in Toxicology, 2016, 29(4), 564-616. Link

-

BET Inhibitor Scaffolds: Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011, 54(19), 6761–6770. Link

Sources

Technical Guide: 3-(4-Morpholinyl)isoxazole-5-carboxylic Acid

The following technical guide details the molecular characteristics, synthetic pathways, and application profiles of 3-(4-morpholinyl)isoxazole-5-carboxylic acid .

Molecular Weight: 198.18 g/mol | CAS: 1554401-30-7 | Formula: C

Executive Summary

3-(4-morpholinyl)isoxazole-5-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a molecular weight of 198.18 Da , it sits comfortably within the "Rule of Three" criteria for fragment libraries, offering a rigid isoxazole core decorated with a solubilizing morpholine ring and a reactive carboxylic acid handle. This compound serves as a critical intermediate for synthesizing bio-active amides and esters, particularly in the development of kinase inhibitors and anti-inflammatory agents where the isoxazole ring functions as a bioisostere for amide or ester linkages.

Physicochemical Profile

Understanding the molecular weight in the context of physical properties is vital for predicting the compound's behavior in biological systems.

| Property | Value | Technical Implication |

| Molecular Weight | 198.18 g/mol | Ideal for fragment-based screening; allows significant mass addition during lead optimization without violating Lipinski's Rule of 5 (MW < 500). |

| Exact Mass | 198.0641 | Key for High-Resolution Mass Spectrometry (HRMS) identification. |

| Molecular Formula | C | High oxygen content (O:C ratio 0.5) suggests good aqueous solubility potential. |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Indicates moderate polarity; the carboxylic acid and morpholine oxygen contribute significantly. |

| LogP (Predicted) | ~0.5 - 1.0 | Low lipophilicity due to the ionizable acid and polar morpholine, suggesting low blood-brain barrier permeability unless modified. |

| pKa (Acid) | ~3.5 - 4.0 | The carboxylic acid at position 5 is electron-deficient due to the isoxazole ring, making it more acidic than benzoic acid. |

| pKa (Base) | Negligible | The nitrogen atom of the morpholine ring attached to the isoxazole is conjugated (anilinic character), rendering it non-basic at physiological pH. |

Synthetic Methodologies

The synthesis of 3-amino-substituted isoxazoles generally follows a nucleophilic aromatic substitution (

Primary Route: Nucleophilic Displacement & Hydrolysis

This protocol relies on the reactivity of 3-bromo- or 3-chloroisoxazole esters towards secondary amines like morpholine.

Step 1: Nucleophilic Substitution

-

Reagents: Ethyl 3-bromoisoxazole-5-carboxylate, Morpholine (excess or with base).

-

Conditions: Heating in ethanol or DMF at 80–100°C.

-

Mechanism: The electron-withdrawing nature of the isoxazole ring (and the 5-ester group) activates the 3-position for nucleophilic attack by the morpholine nitrogen.

-

Observation: Formation of Ethyl 3-(4-morpholinyl)isoxazole-5-carboxylate.

Step 2: Saponification

-

Reagents: LiOH or NaOH (aq), THF/MeOH.

-

Conditions: Room temperature to mild heat (40°C).

-

Workup: Acidification with HCl to precipitate the free acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to the final purified scaffold.

Figure 1: Step-wise synthetic pathway for the production of 3-(4-morpholinyl)isoxazole-5-carboxylic acid via nucleophilic aromatic substitution.

Analytical Characterization Protocols

To validate the molecular weight and structural integrity, a self-validating analytical workflow is required.

Mass Spectrometry (LC-MS)

-

Expected Signal: The compound ionizes readily in negative mode (ESI-) due to the carboxylic acid, or positive mode (ESI+) due to the morpholine/isoxazole system.

-

ESI(+) Mode:

-

ESI(-) Mode:

-

Fragment Pattern: Loss of

(44 Da) is common for carboxylic acids, resulting in a fragment at

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-

(preferred for solubility). -

Key Signals:

-

ppm (Broad s, 1H): Carboxylic acid proton (

- ppm (s, 1H): Isoxazole ring proton at position 4. This is the diagnostic singlet confirming the substitution pattern.

-

ppm (m, 4H): Morpholine protons adjacent to Oxygen (

-

ppm (m, 4H): Morpholine protons adjacent to Nitrogen (

-

ppm (Broad s, 1H): Carboxylic acid proton (

Applications in Drug Discovery

The specific molecular weight of 198.18 is not arbitrary; it enables specific applications in medicinal chemistry:

-

Fragment-Based Drug Design (FBDD):

-

With a Heavy Atom Count (HAC) of 14, it is an ideal "fragment" lead.

-

The acid group allows for rapid coupling to amine libraries to generate amide derivatives, effectively "growing" the fragment into a higher affinity ligand.

-

-

Scaffold Hopping:

-

The 3-morpholinoisoxazole moiety is often used to replace unstable or metabolically labile groups (like phenyl rings or flexible chains) to improve metabolic stability (microsomal clearance) and solubility.

-

-

Kinase Inhibition:

-

Isoxazole-5-carboxylic acid derivatives are frequent pharmacophores in ATP-competitive kinase inhibitors, where the nitrogen and oxygen of the isoxazole ring can participate in hydrogen bonding with the hinge region of the kinase.

-

Logical Relationship in Drug Design

Figure 2: Impact of molecular weight and structural features on drug design properties.

References

-

Sigma-Aldrich. 3-(4-morpholinyl)-5-isoxazolecarboxylic acid | 1554401-30-7. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Isoxazole-5-carboxylic acid derivatives and properties. Retrieved from

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. Retrieved from

-

Combi-Blocks. Isoxazole Building Blocks and Characterization. Retrieved from

Morpholine-Isoxazole Hybrids: A Privileged Scaffold for Multi-Target Drug Discovery

Executive Summary

The fusion of morpholine and isoxazole moieties represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the technical utility of this hybrid scaffold, specifically addressing its role in overcoming solubility bottlenecks (via the morpholine ring) while maintaining rigid geometric constraints for receptor binding (via the isoxazole core).

This whitepaper provides a comprehensive technical roadmap for researchers, covering the structural rationale, validated synthetic pathways, and therapeutic applications ranging from neurodegenerative enzyme inhibition (MAO-B) to oncology (kinase inhibition).

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The Synergy of the Hybrid Scaffold

The success of morpholine-containing isoxazole derivatives lies in the complementary physicochemical properties of the two heterocycles.

-

The Isoxazole Core (Pharmacophore & Linker):

-

Bioisosterism: The 1,2-oxazole ring acts as a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability against hydrolysis.

-

Geometry: It provides a rigid 5-membered aromatic linker that orients substituents at specific vectors (typically positions 3 and 5), crucial for fitting into enzyme active sites (e.g., the ATP-binding pocket of kinases).

-

Interaction: The nitrogen atom serves as a hydrogen bond acceptor (HBA).[1]

-

-

The Morpholine Moiety (PK Modulator):

-

Solubility: The ether oxygen and secondary amine decrease LogP, significantly enhancing aqueous solubility compared to phenyl or alkyl analogs.

-

Metabolic Stability: Unlike open-chain amines, the cyclic morpholine is resistant to rapid oxidative metabolism.

-

Target Interaction: In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the "hinge region" of the protein.

-

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR logic of the morpholine-isoxazole scaffold. The isoxazole acts as the central hub, positioning the solubilizing morpholine and the specificity-determining aryl group.

Part 2: Synthetic Methodologies

The most robust method for constructing this scaffold is the 1,3-Dipolar Cycloaddition (Click Chemistry). This convergent approach allows for the independent modification of the morpholine-containing fragment and the alkyne partner.

The Nitrile Oxide Route (Standard Protocol)

This pathway utilizes an in situ generated nitrile oxide reacting with an alkyne.

Workflow Logic:

-

Precursor: Start with a morpholine-substituted aldehyde.

-

Activation: Convert aldehyde to aldoxime.

-

Generation: Chlorination (NCS or Chloramine-T) creates the hydroximoyl chloride, which releases the nitrile oxide upon base treatment.

-

Cycloaddition: Reaction with a terminal alkyne yields the 3,5-disubstituted isoxazole regioselectively.

Figure 2: Synthetic workflow for 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Part 3: Therapeutic Applications & Data[4][5]

CNS: Selective MAO-B Inhibitors

Morpholine-isoxazole chalcones have emerged as potent agents for Parkinson’s disease by selectively inhibiting Monoamine Oxidase B (MAO-B). The morpholine ring aids in Blood-Brain Barrier (BBB) permeation.[2][3]

-

Mechanism: The isoxazole ring occupies the active site cavity, while the morpholine group interacts with the entrance cavity residues.

-

Key Data: Studies have reported IC50 values as low as 0.087 µM with selectivity indices >500 over MAO-A [1].[3]

Oncology: Kinase Inhibition

In cancer therapy, these derivatives often target EGFR or VEGFR. The morpholine ring mimics the ribose binding of ATP or extends into the solvent-exposed region to improve physicochemical properties.

-

Cytotoxicity: Derivatives have shown IC50 values in the low micromolar range (2-10 µM) against MCF-7 (breast) and A549 (lung) cell lines [2].

Comparative Activity Data

| Compound Class | Target | Key Moiety | Activity Metric (IC50/MIC) | Reference |

| Morpholine-Chalcone | MAO-B (Parkinson's) | Fluorinated Phenyl | 0.020 - 0.087 µM | [1] |

| Isoxazole-Hybrid | MCF-7 (Breast Cancer) | Pyridine/Morpholine | 5.72 - 9.15 µM | [2] |

| Isoxazole-Amide | E. coli (Antibacterial) | Morpholine-Acetamide | MIC: 10 µg/mL | [3] |

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Morpholino-5-Aryl Isoxazole

Objective: Synthesis via 1,3-dipolar cycloaddition using Chloramine-T.

Reagents:

-

Morpholine-containing aldoxime (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

Chloramine-T (trihydrate) (1.1 eq)

-

Solvent: Ethanol or Methanol

-

Catalyst: Copper(I) (optional for regiocontrol, though thermal often suffices for 3,5-isomers)

Step-by-Step:

-

Dissolution: Dissolve the aldoxime (e.g., 1 mmol) in Ethanol (10 mL) in a round-bottom flask.

-

Oxidant Addition: Add Chloramine-T (1.1 mmol) in small portions at room temperature. Stir for 15 minutes. Mechanism: Chloramine-T converts the aldoxime to the hydroximoyl chloride.

-

Cycloaddition: Add the terminal alkyne (1.1 mmol) and a few drops of Triethylamine (TEA) to generate the nitrile oxide in situ.

-

Reflux: Heat the mixture to reflux (70-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Pour into crushed ice. The isoxazole usually precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Protocol: MAO-B Inhibition Assay

Objective: Validate the biological activity of the synthesized hybrid.

Reagents:

-

Substrate: Benzylamine (spectrophotometric) or Kynuramine (fluorometric).

-

Reference Inhibitor: Selegiline.

Step-by-Step:

-

Preparation: Incubate the test compound (0.001 µM – 100 µM) with recombinant MAO-B enzyme in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Initiation: Add the substrate (Benzylamine).

-

Measurement: Monitor the increase in absorbance at 250 nm (formation of benzaldehyde) for 20 minutes.

-

Calculation: Determine the slope of the linear phase. Calculate % Inhibition relative to DMSO control.

-

Validation: Ensure Selegiline control yields an IC50 ~0.02 µM to validate assay sensitivity.

References

-

Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Archiv der Pharmazie. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI). [Link]

-

Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Chemistry & Biodiversity. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition. Journal of Combinatorial Chemistry. [Link]

Sources

Methodological & Application

synthesis procedure for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Technical Application Note: Scalable Synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-78-5). This moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for aromatic acids and a core scaffold in glutamate receptor ligands and kinase inhibitors.

The procedure utilizes a Nucleophilic Aromatic Substitution (

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing substituted isoxazoles is controlling regiochemistry (3,5- vs 5,3-substitution). Direct condensation of

To guarantee the 3-amino / 5-carboxy substitution pattern, this protocol employs a "displacement" strategy. The electron-withdrawing ester group at the 5-position activates the isoxazole ring, rendering the halogen at the 3-position susceptible to nucleophilic attack by morpholine.

Retrosynthetic Logic:

-

Target: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.[1]

-

Disconnection: Ester hydrolysis.

-

Intermediate: Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.

-

Starting Material: Ethyl 3-bromoisoxazole-5-carboxylate (commercially available or synthesized via [3+2] cycloaddition of ethyl propiolate and dibromoformaldoxime).

Figure 1: Retrosynthetic disconnection strategy focusing on the regioselective

Experimental Protocols

Protocol A: Nucleophilic Displacement ( )

Objective: Conversion of Ethyl 3-bromoisoxazole-5-carboxylate to Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.

Mechanistic Insight: The 3-position of the isoxazole ring is generally less reactive than the 5-position. However, the presence of the ester at C5 creates an electron-deficient system. High temperature and a polar aprotic solvent are required to overcome the activation energy for the formation of the Meisenheimer-like transition state.

Materials:

-

Ethyl 3-bromoisoxazole-5-carboxylate (1.0 equiv)

-

Morpholine (3.0 equiv) – Acts as both nucleophile and base.

-

DMF (Dimethylformamide), Anhydrous (Concentration: 0.5 M)

-

Ethyl Acetate / Hexanes (for workup)

Procedure:

-

Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve Ethyl 3-bromoisoxazole-5-carboxylate (e.g., 2.20 g, 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add Morpholine (2.61 g, 2.6 mL, 30 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a lower

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

-

If extracting: Wash organic layers with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate.

-

-

Purification: The crude product is often pure enough for hydrolysis. If necessary, recrystallize from EtOH or purify via flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

Yield Expectation: 75–85% Data: Light yellow solid. MS (ESI) m/z: 227.1 [M+H]+.

Protocol B: Ester Saponification

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.

Mechanistic Insight: Isoxazole-5-carboxylic acids can be prone to decarboxylation under acidic conditions at high temperatures. Therefore, a mild basic hydrolysis (LiOH) followed by controlled acidification is preferred over acid-catalyzed hydrolysis.

Materials:

-

Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate (from Protocol A)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

-

THF / Water (3:1 ratio)

-

1N HCl (for acidification)

Procedure:

-

Dissolution: Dissolve the ester (e.g., 1.13 g, 5 mmol) in THF (15 mL).

-

Saponification: Add a solution of LiOH·H2O (0.42 g, 10 mmol) in Water (5 mL).

-

Reaction: Stir vigorously at Room Temperature for 4–6 hours.

-

Checkpoint: LCMS should show complete conversion to the acid mass (MW 198.18).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL).

-

Cool to 0°C in an ice bath.

-

Critical Step: Slowly acidify with 1N HCl dropwise to pH 3–4 . Do not go below pH 2 to avoid protonating the morpholine nitrogen excessively, which complicates isolation, or risking decarboxylation.

-

-

Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 85–95%

Process Visualization

The following diagram illustrates the reaction workflow and the critical decision points.

Figure 2: Step-by-step synthetic workflow for the target molecule.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white powder | Visual | Darkening indicates decomposition. |

| Purity | > 95% | HPLC (254 nm) | Impurities often include unreacted bromo-acid. |

| Identity ( | DMSO- | The CH proton at C4 is diagnostic (singlet). | |

| Mass Spec | 199.1 [M+H]+ | ESI-MS | |

| Melting Point | 160–165°C (dec) | Capillary | Decomposes (decarboxylates) at high temp. |

Self-Validating Check:

-

Regiochemistry Confirmation: In the

NMR, the isoxazole ring proton (H-4) typically appears as a sharp singlet around 6.5–6.8 ppm. If the morpholine were at position 5 (wrong isomer), the chemical environment would shift significantly, and the coupling patterns of the ring carbons in -

Acidic Proton: A broad singlet around 11–13 ppm (COOH) confirms successful hydrolysis.

Troubleshooting Guide

-

Issue: Incomplete conversion in Step 1.

-

Cause: Temperature too low or moisture in DMF.

-

Solution: Increase temperature to 100°C. Ensure DMF is anhydrous. Add a catalytic amount of KI (Finkelstein condition) to activate the bromide.

-

-

Issue: Low yield in Step 2 (Hydrolysis).

-

Cause: Decarboxylation during workup.

-

Solution: Ensure the acidification is performed cold (0°C) and do not heat the acidic solution. Do not drop pH below 3.

-

-

Issue: Product is water-soluble.

-

Cause: Amphoteric nature (Morpholine amine + Carboxylic acid).

-

Solution: If the product does not precipitate at pH 3-4, saturate the aqueous layer with NaCl and extract with n-Butanol or EtOAc/iPrOH (3:1).

-

References

-

Regioselective Synthesis of 3-Aminoisoxazoles

- Source: Pevarello, P., et al. "Synthesis of 3-aminosubstituted isoxazole derivatives." Journal of Heterocyclic Chemistry, 1998.

- Relevance: Establishes the reactivity of 3-bromo-5-isoxazolecarboxyl

-

General Reactivity of 3-Bromoisoxazoles

- Source: Kang, F. A., et al.

- Relevance: Confirms displacement conditions using secondary amines.

-

Commercial Precursor Data (Ethyl 3-bromoisoxazole-5-carboxylate)

- Source: PubChem Compound Summary for CID 12608591.

- Relevance: Physical properties and safety data for the starting m

-

Morpholine Safety & Handling

- Source: CDC - NIOSH Pocket Guide to Chemical Hazards.

- Relevance: Safety protocols for handling the nucleophile.

Sources

Application Note: Optimization of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid Solubility in DMSO

Topic: Solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid in DMSO Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Compound Management Professionals.

Abstract & Compound Profile

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a bifunctional heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its structure combines a polar isoxazole carboxylic acid core with a solubilizing morpholine moiety. While generally soluble in polar aprotic solvents, its zwitterionic potential can lead to variable dissolution kinetics in Dimethyl Sulfoxide (DMSO).

This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring consistency in high-throughput screening (HTS) and synthetic workflows.

Physicochemical Profile

| Property | Data | Notes |

| Compound Name | 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid | |

| CAS Number | 1554401-30-7 | |

| Formula | C₈H₁₀N₂O₄ | |

| Molecular Weight | 198.18 g/mol | Fragment-like (<300 Da) |

| Predicted pKa | Acidic: ~2.3 (COOH) Basic: ~8.4 (Morpholine N) | Potential zwitterion in aqueous media |

| Target Stock Conc. | 10 mM (Standard) 50-100 mM (High Conc.)[1][2] | Validation Required |

Solubility Assessment & Causality

Understanding the dissolution mechanics is critical for reproducibility.

-

The "DMSO Effect": DMSO is a polar aprotic solvent that disrupts hydrogen bonding networks. However, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid possesses both a hydrogen bond donor (COOH) and acceptor (Morpholine/Isoxazole N/O).

-

Zwitterionic Lattice Energy: In the solid state, the molecule may exist as a zwitterion (internal salt), significantly increasing crystal lattice energy.

-

Protocol Implication: Simple addition of DMSO may result in a "kinetic trap" where the solid remains undissolved despite being thermodynamically soluble. Mechanical energy (sonication) and thermal energy (gentle heating) are often required to break the lattice before solvation can occur.

Protocol: Solubility Limit Determination

Do not assume vendor solubility data applies to your specific batch/salt form. Perform this validation step first.

Materials

-

Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (Solid).

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Workflow

-

Gravimetric Preparation: Weigh approximately 2.0 mg of solid into a clear 1.5 mL microcentrifuge tube.

-

Initial Addition (Target 100 mM): Add volume of DMSO calculated to reach 100 mM (~100 µL for 2 mg).

-

Calculation:

-

-

Agitation Cycle:

-

Vortex at max speed for 30 seconds.

-

Visual Check 1: If clear, solubility > 100 mM.

-

-

Stress Dissolution (If cloudy):

-

Sonicate for 5 minutes at room temperature.

-

If still undissolved, heat to 40°C for 10 minutes, then vortex.

-

Visual Check 2: If clear, solubility is acceptable but requires heat.

-

-

Dilution (If precipitate remains):

-

Add DMSO to reduce concentration to 50 mM. Repeat agitation.

-

If still insoluble, dilute to 10 mM.

-

Protocol: Preparation of 10 mM Screening Stock

This is the standard operating procedure (SOP) for preparing bioassay-ready stocks.

Reagents

-

Solid Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.

-

Vehicle: DMSO (Anhydrous).

Procedure

-

Weighing: Weigh the compound into a glass vial (avoid plastic if storing long-term). Record exact mass (e.g., 10.5 mg).

-

Calculation: Determine DMSO volume required for exactly 10.0 mM.

-

Example: For 10.5 mg (MW 198.18):

-

-

Solvation: Add 50% of the calculated DMSO volume.

-

Disruption: Vortex vigorously for 60 seconds. This creates a slurry.

-

Completion: Add the remaining 50% DMSO.

-

Clarification: Sonicate for 5–10 minutes until the solution is perfectly clear.

-

QC Check: Centrifuge at 1000 x g for 1 minute. Inspect the pellet.

Workflow Visualization

Figure 1: Step-by-step workflow for preparing a homogenous 10 mM stock solution.

Storage & Stability Management

DMSO is hygroscopic.[5][6] Water absorption is the primary cause of compound precipitation over time (the "crashing out" effect).

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C or -80°C | Slows chemical degradation. |

| Container | Amber Glass or PP Vials | Protects from light; PP is DMSO resistant. |

| Freeze/Thaw | Max 5 cycles | Repeated thermal stress induces precipitation. |

| Atmosphere | Dry Nitrogen/Argon | Prevents water uptake from air. |

Handling Frozen Stocks

-

Thaw: Allow vial to reach room temperature (20-25°C) completely before opening. Opening a cold vial causes immediate water condensation inside.

-

Re-solubilize: Vortex and check for precipitates. If solids are visible, sonicate for 2 minutes.

Troubleshooting Guide

Issue: Compound precipitates upon dilution into aqueous buffer.

-

Cause: The "Solubility Cliff". The compound is soluble in DMSO but insoluble in water at neutral pH due to the zwitterionic form.

-

Solution:

-

Keep final DMSO concentration in assay > 0.5% (if tolerated).

-

Adjust buffer pH. The compound is likely more soluble at pH > 8 (anionic form) or pH < 2 (cationic form). For physiological assays (pH 7.4), ensure the concentration is below the thermodynamic solubility limit (likely < 100 µM in buffer).

-

Issue: Stock solution turns yellow/brown over time.

-

Cause: Oxidation of the morpholine nitrogen or isoxazole ring.

-

Solution: Discard. Prepare fresh stock. Store future stocks under inert gas (Argon).

Decision Logic for Insolubility

Figure 2: Troubleshooting logic for persistent precipitates in DMSO stock solutions.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine (Solubility & pKa Data). [Link]

-

Lepailleur, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling, 2021. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. [Link]

Sources

Application Note: Amide Coupling of Isoxazole Carboxylic Acids

Executive Summary & Strategic Analysis

The coupling of isoxazole carboxylic acids with amines is a ubiquitous yet deceptive transformation in medicinal chemistry. While isoxazoles are valuable bioisosteres for phenyl and pyridine rings, they possess unique electronic vulnerabilities that distinguish them from standard aromatic acids.

The Core Challenge: Isoxazoles are electron-deficient heteroaromatics. The N-O bond is the structural weak point. Under harsh basic conditions or high temperatures, the isoxazole ring is susceptible to base-catalyzed ring opening (fragmentation) , often yielding

This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary coupling strategy due to its mild buffering profile and water solubility, which minimizes ring fragmentation risks. The Acid Chloride method is presented as a secondary "brute force" protocol for sterically hindered amines.

Mechanistic Insights & Reagent Selection

The Stability Trap: Base-Catalyzed Ring Opening

Before selecting a reagent, one must understand the failure mode. Strong bases (NaOH, KOH, alkoxides) or even organic bases (TEA, DBU) at high temperatures can trigger the cleavage of the N-O bond.

-

Mechanism: The base abstracts a proton (if C3/C5 are unsubstituted) or attacks the ring, leading to an anionic cascade that breaks the weak N-O bond.

-

Prevention: Use non-nucleophilic, mild bases (DIPEA, Pyridine) and maintain temperatures

25°C during the activation step.

Reagent Comparison

| Feature | T3P (Propylphosphonic Anhydride) | HATU / EDC | Acid Chloride (via (COCl)₂) |

| Activation Power | High (via mixed anhydride) | High (via active ester) | Very High |

| Risk of Ring Opening | Low (Buffered, mild pH) | Moderate (Requires excess base) | Moderate (Acidic generation, Basic coupling) |

| Epimerization | Very Low | Moderate | High |

| Workup | Excellent (Water soluble byproducts) | Poor (Tetramethylurea/HOBt removal) | Variable (Hydrolysis required) |

| Recommendation | Primary Choice | Secondary Choice | Use for non-nucleophilic amines |

Visualization: Pathways and Workflows

Diagram: The T3P Coupling Workflow

This workflow illustrates the standard operating procedure for the T3P-mediated coupling, highlighting the critical temperature control points.

Figure 1: Optimized workflow for T3P-mediated amide coupling of isoxazole carboxylic acids.

Diagram: The Ring-Opening Side Reaction

Understanding this failure mode is crucial for troubleshooting low yields.

Figure 2: Mechanism of base-catalyzed isoxazole degradation. Avoid strong bases and excessive heat.

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Applicability: General purpose, scale-up friendly, best for preventing epimerization.

Reagents:

-

Isoxazole Carboxylic Acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF only if solubility is critical).

Procedure:

-

Setup: Charge a reaction vessel with the Isoxazole Acid and the Amine .

-

Solvation: Add EtOAc (approx. 10 mL per gram of substrate). Stir to create a suspension or solution.

-

Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (or DIPEA) dropwise.

-

Note: Pyridine is often preferred for T3P couplings as it acts as both base and acyl transfer catalyst.

-

-

Activation: Add T3P solution dropwise over 5–10 minutes, maintaining temperature < 5°C.

-

Why? The reaction is exothermic. Controlling the exotherm prevents ring degradation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–12 hours.

-

Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid (M-H in negative mode) and formation of the amide (M+H).

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Wash 2x with Water (Removes T3P salts and excess pyridine).

-

Wash 1x with 0.5M HCl (Removes unreacted amine; Skip this if product is basic).

-

Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).

-

Wash 1x with Brine .

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: The Acid Chloride Method

Applicability: Sterically hindered amines (e.g., tert-butyl amines, anilines) where T3P kinetics are too slow.

Reagents:

-

Isoxazole Carboxylic Acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2–3 drops)

-

DCM (Dichloromethane)[1]

-

Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

Procedure:

-

Activation: Suspend the Isoxazole Acid in dry DCM at 0°C.

-

Catalyst: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

-

Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.

-

Aging: Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.

-

Caution: Do not heat reflux unless absolutely necessary, to preserve the ring.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine and Base (TEA/DIPEA) in DCM.

-

Cool the amine solution to 0°C.[2]

-

Add the generated acid chloride solution dropwise to the amine solution.

-

-

Workup: Quench with water, separate layers, and wash with NaHCO₃ and Brine.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield / "Missing" Mass | Ring Opening (Fragmentation) | Switch from TEA/NaOH to Pyridine. Keep reaction at 0°C longer. Avoid heating. |

| No Reaction (Acid remains) | Poor Activation | Ensure T3P quality (hydrolyzes if wet). Switch to Protocol B (Acid Chloride). |

| Product is impure (Sticky) | T3P Byproducts remaining | T3P byproducts are water-soluble but require thorough washing. Ensure at least 2 water washes before the NaHCO₃ wash. |

| Epimerization (if chiral) | Over-activation | Use T3P (Protocol A). Avoid DMF; use EtOAc or DCM. Keep base equivalents minimal (2.5 eq). |

References

-

Curia (formerly AMRI). T3P® (Propylphosphonic Anhydride) Technical Guide. (Detailed data on T3P advantages for heterocycles and epimerization suppression). [Link]

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. (Authoritative review on T3P vs HATU/EDC). [Link]

-

Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide methods. [Link]

Sources

Application Note: High-Fidelity Stock Preparation of CAS 1554401-30-7 for HTS

This Application Note is designed for researchers and HTS facility managers. It details the standardized protocol for preparing, validating, and storing stock solutions of CAS 1554401-30-7 (3-(4-morpholinyl)-5-isoxazolecarboxylic acid).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Before solubilization, it is critical to understand the physicochemical properties that dictate solvent choice and stability. CAS 1554401-30-7 is a low-molecular-weight isoxazole derivative featuring a carboxylic acid and a morpholine ring.[1] This structural duality (acidic tail, basic morpholine nitrogen) classifies it as an ampholytic fragment, often used in fragment-based screening.

| Property | Value | Critical Implication for HTS |

| Chemical Name | 3-(4-morpholinyl)-5-isoxazolecarboxylic acid | Identity verification target. |

| Molecular Weight | 198.18 g/mol | Low MW requires precise weighing for mM concentrations. |

| Formula | C₈H₁₀N₂O₄ | Nitrogen-rich; potential for hydrogen bonding. |

| Predicted pKa | ~3.5 (Acid), ~8.0 (Base) | pH Sensitivity: Solubility in aqueous buffer is pH-dependent. |

| LogP | ~0.5 - 1.0 (Estimated) | Moderate polarity; soluble in DMSO, limited in pure water. |

| State | Solid Powder | Hygroscopic potential; store desiccated. |

Core Directive: The Solubilization Strategy

For HTS, the "Gold Standard" solvent is Anhydrous Dimethyl Sulfoxide (DMSO) .

-

Why DMSO? It dissolves both the lipophilic isoxazole core and the polar carboxylic acid moiety. It is miscible with water, allowing for acoustic dispensing (e.g., Labcyte Echo) or pin-tool transfer into aqueous assay buffers.

-

The Risk: DMSO is highly hygroscopic. Absorbed water causes "compound crash-out" (precipitation) over time and promotes hydrolysis.

-

The Solution: Use only anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen) or in a desiccator.

Concentration Standards

-

Primary Stock: 100 mM (Recommended for fragments/low MW to allow high-concentration soaking).

-

Working Stock: 10 mM (Standard HTS concentration).

Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 1.0 mL of 100 mM stock solution.

Materials Required[6][8][9][10][11]

-

CAS 1554401-30-7 (Solid).[2]

-

Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves).

-

Amber glass vials (borosilicate) with PTFE-lined caps (prevents plasticizer leaching).

-

Analytical Balance (readability 0.01 mg).

-

Vortex mixer and Ultrasonic bath.

Step-by-Step Methodology

-

Calculation: To make 1 mL of 100 mM solution:

-

Weighing:

-

Tare the amber glass vial.

-

Weigh exactly 19.82 mg of CAS 1554401-30-7.

-

Note: If precision weighing <20 mg is difficult, weigh ~20 mg and adjust the DMSO volume.

-

Correction Formula:

-

-

Solubilization:

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Inspect: Check for "swirling" particulates.

-

Sonication: If undissolved particles remain, sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating above 30°C to prevent degradation.

-

-

Quality Control (QC) - The "Crash" Test:

-

Dilute 1 µL of stock into 99 µL of your specific Assay Buffer (1:100 dilution).

-

Measure Absorbance at 600nm (OD600) or use a Nephelometer.

-

Pass Criteria: OD600 < 0.005 (indicates no precipitation in assay conditions).

-

Workflow Visualization

The following diagram illustrates the decision logic for the solubilization process.

Figure 1: Logic flow for solubilization and validation of HTS stock solutions.

Storage & Stability Management[5][9][13]

Improper storage is the leading cause of HTS campaign failure (false negatives).

-

Temperature: Store stocks at -20°C for short term (<1 month) or -80°C for long term (>1 month).

-

Freeze-Thaw Cycles: Limit to maximum 3 cycles .

-

Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

-

-

Atmosphere: DMSO is hygroscopic. Water uptake leads to hydrolysis of the carboxylic acid-isoxazole bond or precipitation.

-

Protocol: Flush vials with Argon or Nitrogen gas before sealing. Store vials inside a sealed container with desiccant packs.

-

HTS Plate Preparation (Serial Dilution)

For determining IC50/EC50, a serial dilution is required. The method depends on your liquid handling technology.

Method A: Acoustic Dispensing (e.g., Labcyte Echo)

-

Mechanism: Uses sound energy to eject nanoliter droplets directly from the source plate (DMSO stock) to the destination plate (Assay Buffer).

-

Advantage: "Touchless" transfer eliminates tip waste and carryover. No intermediate dilution plate is needed (Direct Dilution).

-

Protocol:

-

Load 100 mM DMSO stock into an Echo-qualified source plate (e.g., 384-well PP or COC).

-

Centrifuge plate to remove bubbles (critical for acoustic coupling).

-

Program Echo to dispense variable volumes (e.g., 2.5 nL to 1000 nL) into constant volume assay plates to achieve the dose-response curve.

-

Method B: Tip-Based Liquid Handling (e.g., Tecan/Hamilton)

-

Mechanism: Requires an intermediate "Compound Plate" to perform serial dilutions in DMSO before transfer to buffer.

-

Protocol:

-

Row A: Add 100 mM Stock.

-

Rows B-H: Add 100% DMSO.

-

Transfer: Move volume from Row A to B, mix, then B to C, etc. (e.g., 1:3 dilution series).

-

Final Transfer: Pin-tool or pipette from Compound Plate to Assay Plate.

-

Dilution Workflow Diagram

Figure 2: Acoustic dispensing workflow for minimizing DMSO carryover and maximizing precision.

References

-

NIH National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management. Retrieved from [Link]

-

Broad Institute. (2022). Chemical Biology Platform: Compound Management Protocols. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 3-(4-morpholinyl)-5-isoxazolecarboxylic acid (CAS 1554401-30-7).[1][3] Retrieved from [Link]

-

Way, L., et al. (2016). Impact of DMSO on HTS Assays and Compound Solubility. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Isoxazole-5-Carboxylic Acid

Executive Summary & Strategic Rationale

Isoxazole-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids (e.g., GABA agonists) or critical pharmacophores in anti-inflammatory agents (e.g., COX-2 inhibitors). However, the 5-position possesses distinct electronic properties compared to the 3-position. The electron-withdrawing nature of the adjacent oxygen makes the 5-carboxylate relatively acidic, yet the isoxazole ring itself is susceptible to reductive cleavage of the N–O bond under harsh conditions.

This guide provides three field-proven protocols for functionalizing isoxazole-5-carboxylic acid. Unlike generic organic synthesis manuals, these protocols are selected for scalability , chemoselectivity (preserving the isoxazole ring), and operational simplicity in a drug discovery context.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the optimal synthetic routes based on the desired target moiety.

Figure 1: Strategic decision tree for isoxazole-5-carboxylic acid functionalization.

Module A: Amidation via Propylphosphonic Anhydride (T3P)

Objective: Synthesis of isoxazole-5-carboxamides without racemization or difficult purification.

The Challenge

Standard coupling reagents (EDC/HOBt, HATU) often generate byproducts that are difficult to remove from polar isoxazole amides. Furthermore, if the amine partner is chiral, standard reagents can induce epimerization.

The Solution: T3P (Propanephosphonic Acid Anhydride)

T3P is the superior reagent for this transformation. It acts as a cyclic anhydride that activates the carboxylic acid.

-

Mechanism: Forms a mixed anhydride with the acid; the byproduct is a water-soluble phosphonic acid salt.

-

Advantage: The reaction is driven to completion by the release of salt, and workup is strictly aqueous (no column chromatography often required).

Protocol 1: T3P-Mediated Amidation

Reagents:

-

Isoxazole-5-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

-

Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue)

Step-by-Step Workflow:

-

Dissolution: Charge the isoxazole acid and the amine into a reaction vessel. Add EtOAc (5–10 mL per mmol).

-

Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.

-

Activation: Add T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.

-

Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by LCMS.

-

Workup (The "Self-Cleaning" Step):

-

Result: Usually yields >90% pure amide requiring no chromatography.

Module B: Chemoselective Reduction to Alcohol

Objective: Conversion of

The Challenge

The isoxazole N–O bond is weak (

The Solution: Mixed Anhydride /

This two-step, one-pot protocol activates the acid as a mixed anhydride (using isobutyl chloroformate), which is sufficiently reactive to be reduced by mild Sodium Borohydride (

Protocol 2: Mixed Anhydride Reduction

Reagents:

-

Isoxazole-5-carboxylic acid (1.0 equiv)

-

Isobutyl chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Sodium Borohydride (

) (2.5 equiv) -

Solvent: THF (anhydrous) and Methanol

Step-by-Step Workflow:

-

Activation: Dissolve acid and NMM in anhydrous THF at -10°C (ice/salt bath).

-

Anhydride Formation: Add IBCF dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 30 mins at -10°C.

-

Filtration (Optional but Recommended): Rapidly filter the salts through a celite pad under inert gas to prevent hydrolysis. Note: On small scale (<500mg), this can be skipped.

-

Reduction:

-

Prepare a solution of

in MeOH/Water (10:1). -

Add the mixed anhydride solution into the borohydride solution at 0°C. Caution: Gas evolution (

).

-

-

Quench: After 1 hour, quench with saturated

. -

Extraction: Extract with EtOAc. The product is the 5-hydroxymethyl isoxazole.

Module C: Curtius Rearrangement (Acid to Amine)

Objective: Converting the acid to an isoxazol-5-amine or carbamate.

The Challenge

Isoxazol-5-amines are unstable as free bases due to the tautomeric equilibrium with the imine form and potential ring degradation. They are best isolated as carbamates (Boc/Cbz) or ureas .

The Solution: DPPA (Diphenylphosphoryl Azide)

DPPA allows for a one-pot conversion of the acid to the acyl azide, thermal rearrangement to the isocyanate, and trapping with a nucleophile (alcohol or amine).[4][5][6][7]

Figure 2: Workflow for the Curtius Rearrangement using DPPA.

Protocol 3: One-Pot Curtius to Boc-Amine

Reagents:

-

Isoxazole-5-carboxylic acid (1.0 equiv)

-

DPPA (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (

-BuOH) (excess, used as solvent or co-solvent with Toluene)

Step-by-Step Workflow:

-

Acyl Azide Formation: Dissolve acid and TEA in Toluene. Add DPPA at room temperature. Stir for 1 hour.

-

Rearrangement: Heat the mixture to 80°C . Evolution of

gas indicates isocyanate formation. Stir until gas evolution ceases (~1–2 hours). -

Trapping: Add excess

-BuOH (or use it as the reaction solvent from the start if compatible). Reflux for 4–12 hours. -

Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove phosphate byproducts) and brine.

-

Purification: Silica gel chromatography is usually required.

-

Safety Note: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness.

Comparative Data Summary

| Method | Transformation | Reagents | Key Advantage | Critical Risk |

| T3P Coupling | Acid | T3P, DIPEA, EtOAc | No epimerization; Aqueous workup.[8] | High cost of reagent on kilo-scale. |

| Mixed Anhydride | Acid | IBCF, | Preserves Isoxazole ring. | Temp control (-10°C) is critical. |

| Curtius (DPPA) | Acid | DPPA, TEA, | Retention of stereochem; One-pot. | Azide safety; Moisture sensitivity. |

| Decarboxylative | Acid | C-C bond formation. | High catalyst loading often needed. |

References

-

T3P Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011.[8]

- Isoxazole Reduction: Pevarello, P., et al. "Synthesis of isoxazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1998. (General reference for mixed anhydride usage in heterocycles).

-

Curtius Rearrangement: Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA).[5] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

-

Decarboxylative Coupling: Goossen, L. J., et al. "Decarboxylative cross-coupling of aryl halides with carboxylic acids." Science, 2006.

-

T3P Application Note: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." RxWeb/Curia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scispace.com [scispace.com]

- 7. orgsyn.org [orgsyn.org]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Troubleshooting & Optimization

improving solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Technical Support Center: Solubility Optimization Guide Topic: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid Ticket ID: SOL-ISOX-3M5C Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely here because 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-74-1 / Analogous Scaffolds) is exhibiting poor aqueous solubility in your standard assay buffers.[1][2][3]

This molecule presents a classic "solubility trap" due to its specific electronic structure.[2][3] It is not a simple lipophilic compound; it is an ionizable organic acid with a rigid heteroaromatic core.[1][3]

| Property | Value (Approx/Predicted) | Implication |

| Dominant Character | Weak Acid | Insoluble in acidic/neutral media; Soluble in base.[1][2][3] |

| pKa (Carboxyl) | ~2.3 – 3.5 | Requires pH > 5.5 for full ionization (solubility).[2][3] |

| pKa (Morpholine N) | < 1.0 (Negligible) | The N-atom is conjugated to the isoxazole ring, drastically reducing basicity.[2][3] Do not treat this as a basic amine.[2][3] |

| LogP | ~0.4 – 0.8 | Moderate lipophilicity, but high crystal lattice energy limits dissolution.[2][3] |

Module 1: The Solubility Decision Tree

Before attempting to dissolve your sample, consult this logic flow to prevent sample loss.

Figure 1: Decision matrix for solubilizing isoxazole-carboxylic acid derivatives based on end-use application.[1][2][3]

Module 2: Troubleshooting Guides (Ticket-Based)

Ticket #401: "My compound crashes out when I add water."

Diagnosis: Protonation-Driven Precipitation.[1][2][3] The free acid form of this molecule has high crystal lattice energy.[3] In water (pH ~6-7) or acidic buffers, the carboxylic acid remains largely protonated (neutral), leading to aggregation.[2][3]

The Fix: In-Situ Salt Formation (The "pH Swing") Do not try to dissolve directly in water.[1][2][3] Instead, force the formation of the carboxylate anion.[2]

-

Add 0.9 equivalents of dilute NaOH (e.g., 0.1 M) or Sodium Bicarbonate (

). -

Back-titrate carefully with buffer only if your assay requires strict pH control, but ensure the final pH stays above 5.5.[1][2][3]

Expert Insight: The morpholine nitrogen at position 3 is electronically coupled to the isoxazole ring.[2][3] Unlike a free morpholine (pKa ~8), this nitrogen is not basic enough to protonate and help solubility at neutral pH.[2][3] You must rely entirely on the carboxylic acid deprotonation.[3]

Ticket #402: "I need a high-concentration stock for cell culture."

Diagnosis: Solvent Selection Error.[1][2][3] Ethanol is often a poor solvent for these rigid zwitterion-like scaffolds.[1][2][3]

The Fix: The DMSO "Push"

-

Primary Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[2][3] This molecule should be soluble up to 50–100 mM in pure DMSO.[2][3]

-

Secondary Dilution: When dosing cells, dilute the DMSO stock into the culture medium rapidly.[2][3]

Ticket #403: "Formulation for IP/PO injection in mice."

Diagnosis: Bioavailability limiting factors. Injecting a DMSO solution is painful and toxic.[2][3] Injecting a suspension yields poor PK data.[2][3]

The Fix: The "Solu-Mix" Protocol For animal studies, use a co-solvent/surfactant system or a cyclodextrin complex.[1][2][3]

Recommended Vehicle:

Protocol:

-

Add PEG-400 (Volume = 40% of total) and vortex.[1][2][3] Solution may warm up.[2][3]

-

Slowly add Water/Saline (Volume = 55% of total) with continuous stirring.

-

Check: If cloudiness appears, add Tween 80 (1-2%) or switch to 20% HP-β-Cyclodextrin in water.[1][2][3]

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use HCl to dissolve it? A: Absolutely not. Adding acid (HCl) will protonate the carboxylate group, forcing the molecule into its neutral, insoluble solid state.[2][3] This molecule is an acid; it dissolves in base.[1][2][3]

Q: Why does the solution turn yellow in base? A: Isoxazole rings can be sensitive to strong bases (ring opening) or trace metal impurities.[2][3] However, a slight yellowing is often normal for heteroaromatic salts due to extended conjugation of the anion.[2][3] If it turns dark brown/black, your pH is too high (>12), and you are degrading the isoxazole ring.[3] Keep pH < 10.[2][3]

Q: Is the morpholine group crucial for solubility? A: Yes, but physically, not chemically. It disrupts the crystal packing (lattice energy) compared to a flat phenyl ring, making the molecule slightly easier to dissolve than its phenyl-analog.[2][3] However, it does not provide a "handle" for protonation at physiological pH.

References & Authoritative Grounding

-

Isoxazole-5-carboxylic acid Properties:

-

Solubility of Heterocyclic Carboxylic Acids:

-

Synthesis and Stability of 3-Morpholinoisoxazoles:

-

Cyclodextrin Formulation Strategies:

Sources

removing impurities from 3-morpholinyl-5-isoxazole synthesis

Technical Support Center: Impurity Removal in 3-Morpholinyl-5-Isoxazole Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-PUR-001

Introduction: The Scaffold & The Challenge

You are likely synthesizing a 3-morpholinyl-5-substituted isoxazole , a privileged scaffold in kinase inhibitors (e.g., substituted isoxazoles in drug discovery) and factor Xa inhibitors.

The synthesis typically follows one of two routes:

-

[3+2] Cycloaddition: In situ generation of a morpholine-derived nitrile oxide reacting with a terminal alkyne.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a 3-halo-isoxazole with morpholine.

The Problem: These reactions are notorious for "sticky" impurities. The morpholine moiety introduces basicity and polarity, making standard silica chromatography difficult (tailing), while the isoxazole formation often yields regioisomers and dimers (furoxans) that co-elute with your product.

This guide provides a self-validating purification logic based on pKa differentials and solubility profiles.

Diagnostic Hub: Identify Your Impurity

Before selecting a protocol, match your observations to the impurity profile below.

| Symptom | Probable Impurity | Origin | Diagnostic Check |

| Baseline Tailing (TLC/LC) | Morpholine (Starting Material) | Incomplete SNAr or hydrolysis of precursors. | Spot TLC with Ninhydrin (stains amines). |

| New Spot (Non-Polar) | Furoxan Dimer | Dimerization of the nitrile oxide intermediate (Cycloaddition route).[1] | LCMS shows Mass = 2x(Nitrile Oxide). |

| Close Eluting Spot | Regioisomer (5- vs 4-sub) | Lack of regiocontrol in [3+2] cycloaddition. | 1H NMR: C4-H shift differs between isomers. |

| Black/Brown Tar | Polymerized Nitrile Oxide | Rapid addition of oxidant/base. | Insoluble in MeOH/EtOAc. |

Workflow Visualization

The following decision tree outlines the logical flow for purification based on the impurities identified above.

Caption: Logical workflow for purifying isoxazole derivatives, prioritizing chemical extraction over chromatography.

Troubleshooting Protocols

Protocol A: The "pKa Swing" (Removing Morpholine)

Issue: Excess morpholine causes streaking on silica and contaminates the product. Mechanism: Morpholine is a secondary amine (pKa ~8.36). The isoxazole ring is a very weak base (pKa ~ -2.0 to +1.0). By adjusting the pH to ~4-5, we protonate the morpholine (making it water-soluble) while the isoxazole remains uncharged and lipophilic.

Step-by-Step:

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if the product is poorly soluble.

-

The Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid (aq).

-

Critical Check: Measure the pH of the aqueous layer.[2] It must be acidic (pH < 5).

-

-

Separation: The morpholine is now trapped in the aqueous layer as the hydrochloride salt.

-

Neutralization (Optional): Wash the organic layer once with Brine to remove residual acid.

-

Drying: Dry over Na2SO4 and concentrate.

Why this works: This is a self-validating system. If the product precipitates, your isoxazole might have a basic side chain (e.g., pyridine). In that case, use a milder buffer (pH 6).

Protocol B: Defeating the "Furoxan" (Dimer Removal)

Issue: In [3+2] cycloadditions, the nitrile oxide intermediate often dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) instead of reacting with the alkyne. This byproduct is non-polar and often co-elutes with the product.

Prevention (Root Cause Analysis):

-

Cause: The concentration of Nitrile Oxide is too high relative to the Alkyne.

-

Fix: Use a syringe pump to slowly add the precursor (e.g., hydroximoyl chloride) or the oxidant (e.g., NCS/Bleach) to the alkyne solution. This keeps the steady-state concentration of nitrile oxide low, favoring the cross-reaction over dimerization [1].[1]

Purification:

-

Recrystallization: Furoxans often have different crystal habits than isoxazoles.

-

Solvent System: Heat in Ethanol and add water dropwise until turbid. Cool slowly.

-

Alternative:Heptane/EtOAc (3:1) .

-

-

Chemical Destruction (Advanced): If the furoxan is persistent, refluxing with triethyl phosphite can reduce the furoxan to a furazan or nitrile, changing its Rf significantly, allowing for easier chromatographic separation [2]. Note: Test on a small scale first.

Protocol C: Regioisomer Separation

Issue: Getting a mixture of 3,5- (desired) and 3,4-isoxazole isomers. Mechanism: [3+2] cycloaddition regioselectivity is governed by sterics and electronics.[3] 3-morpholinyl groups are electron-donating, which generally favors the 3,5-isomer, but mixtures still occur.

Separation Strategy:

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase: Toluene/Acetone often provides better separation selectivity for isoxazole isomers than Hexane/EtOAc due to pi-pi interactions with the aromatic ring.

-

Additive: Add 1% Triethylamine if the morpholine tail causes streaking, though Protocol A should have removed free morpholine.

-

Frequently Asked Questions (FAQ)

Q: My product turned black during the reaction. Is it ruined? A: Not necessarily. Nitrile oxides are unstable and can polymerize into "tars."

-

Fix: Dissolve the crude in a minimal amount of DCM and pass it through a short "plug" of Silica and Activated Charcoal (Carbon). Elute with EtOAc. This removes the polymeric tars before you attempt fine purification.

Q: Can I use Copper (Cu) catalysis to fix the regioisomer problem? A: Yes, but with a caveat. Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) works for triazoles. For isoxazoles, Copper(I) acetylides can react with nitrile oxides to give exclusively the 3,5-disubstituted product [3].

-

Warning: You will need to scavenge the copper post-reaction using a resin (e.g., QuadraPure™) or an EDTA wash to avoid heavy metal contamination.

Q: The morpholine ring seems unstable. Is it opening? A: Unlikely under standard conditions. Morpholine is stable to acid and mild base. However, if you are using strong oxidants (e.g., KMnO4) or extreme radical conditions, the ring can oxidize to a morpholinone (lactam) or open. Check your LCMS for [M+14] (oxidation) or [M+16] peaks.

References

-

BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

-

MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from

-

Organic Syntheses. (n.d.). N-Nitromorpholine (General Morpholine Handling).[4] Retrieved from

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, especially Nitrile Oxides which can be energetic/explosive.

Sources

Technical Support Center: Managing Hygroscopicity in Morpholine Isoxazole Derivatives

Case ID: #MI-HYGRO-001 Status: Active Priority: High (Stability/Formulation Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction: The "Sticky" Scaffold Challenge

Welcome to the technical support hub for researchers working with Morpholine Isoxazole scaffolds. You are likely here because your solid has turned into a gum, your weighing variances are unacceptable, or your biological data is inconsistent.

The Core Issue: This scaffold combines two polarity-rich heterocycles. The morpholine ring (a secondary/tertiary amine with an ether oxygen) is a potent hydrogen-bond acceptor/donor. When coupled with the polar isoxazole ring and ionized into a salt (commonly HCl), the lattice energy is often insufficient to overcome the hydration energy, leading to rapid moisture uptake (deliquescence).

This guide provides immediate troubleshooting steps, root-cause analysis, and long-term synthetic correction strategies.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my specific compound absorbing water so aggressively?

A: It is rarely just "one" factor. It is the synergistic failure of the crystal lattice to reject water.

-

Morpholine Chair Conformation: The oxygen in the morpholine ring acts as a hydrogen bond acceptor. If your derivative is a salt (e.g., Morpholinium HCl), the protonated nitrogen becomes a strong hydrogen bond donor. Water molecules bridge these sites.

-

Isoxazole Polarity: The isoxazole ring (

bond) creates a dipole that attracts surface moisture. -

Chemical Instability Risk: Unlike simple moisture uptake, isoxazoles are prone to base-catalyzed ring opening (hydrolysis) to form

-keto nitriles. Absorbed water, combined with trace impurities, can shift the micro-pH of the solid, accelerating this degradation.

Visualizing the Failure Mode

Figure 1: Mechanism of hygroscopicity-induced failure in morpholine-isoxazole salts.

Module 2: Immediate Mitigation (Troubleshooting)

Q: I need to weigh this compound for an assay today. How do I handle it?

Issue: The mass increases on the balance during weighing. Immediate Fix:

-

Static vs. Moisture Check: Use an ionizing fan (anti-static gun). Morpholine salts are often fluffy and static-prone. Ensure the drift is moisture, not static.

-

The "Speed-Weigh" Technique:

-

Do not use weighing paper. Use a tared glass vial with a cap.

-

Transfer solid rapidly, cap immediately, and weigh the closed system.

-

-

Solvate Correction: If the material has already absorbed water, you must determine the % water content (TGA or Karl Fischer) immediately before the assay and adjust the molecular weight used for molarity calculations.

Q: My solid turned into an oil/gum overnight. Is it recoverable?

Issue: Deliquescence. Immediate Fix:

-

Do NOT heat to dry: Heating a wet isoxazole salt can trigger the ring-opening degradation mentioned in Module 1.

-

Lyophilization (Freeze Drying): Dissolve the gum in water/t-butanol (if soluble) and lyophilize. This is the gentlest way to remove water and return to an amorphous solid.

-

Desiccator Rescue: Place the gum in a vacuum desiccator over

(Phosphorus Pentoxide) for 48 hours.

Module 3: Long-Term Correction (Synthetic Strategy)

Q: How do I design "out" the hygroscopicity in the next batch?

A: You must change the solid-state landscape. The HCl salt is likely the culprit due to its high charge density and propensity to form hydrates.

Protocol: Salt & Co-Crystal Screening

Do not default to HCl. Screen these counterions to lower the lattice energy/hydration energy ratio.

| Counterion / Co-former | Rationale for Morpholine Isoxazoles | Risk Profile |

| Fumarate | Dicarboxylic acid often forms H-bonded networks that "lock" the morpholine nitrogen without inviting water. | Moderate solubility reduction. |

| Tosylate / Napsylate | Large, hydrophobic counterions. They "shield" the polar morpholine/isoxazole core from moisture. | High molecular weight (reduces drug loading). |

| Succinate | Similar to fumarate but more flexible. Good for crystallizing stubborn oils. | Variable melting points. |

| HCl (Avoid) | Small radius, high charge density. Highly hygroscopic with morpholines. | High Risk of deliquescence. |

Visualizing the Salt Selection Logic

Figure 2: Decision tree for salt form optimization to reduce hygroscopicity.

Module 4: Analytical Validation (The Proof)

Q: How do I prove to the FDA/QA that the new form is stable?

A: You must perform Dynamic Vapor Sorption (DVS) .[1][2] A simple loss-on-drying (LOD) test is insufficient because it destroys the sample and doesn't show reversibility.

Standard Operating Procedure: DVS for Morpholine Derivatives

-

Sample Prep: 10–20 mg of sample.

-

Pre-heating: Dry at 0% RH at 25°C for 60 mins to establish dry mass (

). Note: Ensure this temp doesn't degrade the isoxazole. -

Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

-

Equilibrium Criteria: dm/dt < 0.002% per minute (ensure equilibrium is truly reached; morpholine salts can be kinetically slow to absorb).

-

Desorption: Return from 90% to 0% RH.

-

Analysis:

-

Hysteresis: If the desorption curve does not match the sorption curve, you have formed a stable hydrate or trapped water in the lattice.

-

Classification:

-

< 0.2% weight gain: Non-hygroscopic.[3]

-

2.0% weight gain: Hygroscopic (Requires special packaging).

-

15% weight gain: Deliquescent (Unsuitable for development).

-

-

References

-

Newman, A. W., & Reutzel-Edens, S. M. (2020). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

-

Surface Measurement Systems. (2023). Dynamic Vapor Sorption (DVS) in Pharmaceutical Development. Link

-

Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. Link

-

FDA Guidance for Industry. (2022). Stability Testing of New Drug Substances and Products. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

optimizing HPLC separation of isoxazole isomers

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Isomer Optimization

Welcome to the Advanced Chromatography Support Center. You have reached the specialized queue for Isoxazole Isomer Separation . This guide addresses the specific challenges of resolving isoxazole regioisomers (e.g., 3,5- vs. 3,4-substituted products from [3+2] cycloadditions) and stereoisomers.

🔬 Module 1: Critical Selectivity Parameters (Regioisomers)

Ticket #101: "My 3,4- and 3,5-isoxazole regioisomers co-elute on C18."

Diagnosis: Standard C18 (alkyl) phases rely primarily on hydrophobic subtraction.[1] Isoxazole regioisomers often possess identical hydrophobic volumes (logP), rendering C18 ineffective. The separation requires a stationary phase that can discriminate based on electron density distribution and molecular shape , not just hydrophobicity.

The Solution: Leverage

-

Mechanism: Isoxazole rings are aromatic heterocycles. Phenyl-based columns possess

-electrons that interact with the -